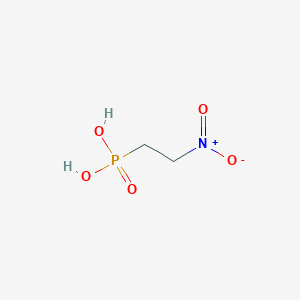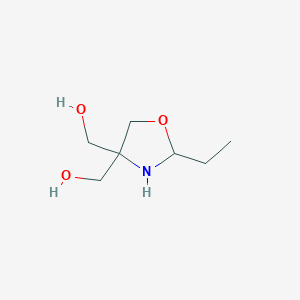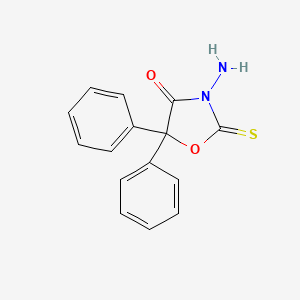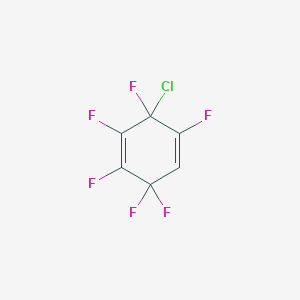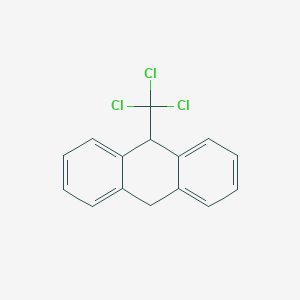
9-(Trichloromethyl)-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Trichloromethyl)-9,10-dihydroanthracene is an organic compound characterized by the presence of a trichloromethyl group attached to a dihydroanthracene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical chlorination of 9,10-dihydroanthracene using trichloromethylating agents such as carbon tetrachloride or trichloromethyl chloroformate under photochemical or thermal conditions . The reaction is usually carried out in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the trichloromethyl radical.
Industrial Production Methods
Industrial production of 9-(Trichloromethyl)-9,10-dihydroanthracene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled introduction of the trichloromethyl group. The use of photochemical reactors with UV light sources can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
9-(Trichloromethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Methyl derivatives or other reduced forms.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-(Trichloromethyl)-9,10-dihydroanthracene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(Trichloromethyl)-9,10-dihydroanthracene involves the reactivity of the trichloromethyl group. This group can undergo radical reactions, nucleophilic substitutions, and other transformations that allow the compound to interact with various molecular targets. The pathways involved may include radical intermediates and transition states that facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Trichloromethyl chloroformate: Another compound containing the trichloromethyl group, used as a reagent in organic synthesis.
Triphosgene: A compound with similar reactivity, used as a phosgene substitute in various chemical reactions.
Chloromethyl methyl ether: Contains a chloromethyl group and is used in organic synthesis for introducing protective groups.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility as a precursor for more complex molecules make it a valuable compound in organic chemistry .
Properties
CAS No. |
89873-34-7 |
|---|---|
Molecular Formula |
C15H11Cl3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
9-(trichloromethyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C15H11Cl3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
InChI Key |
GSCWYJMIOCVDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
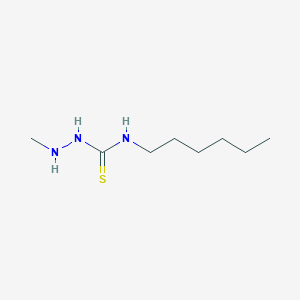
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

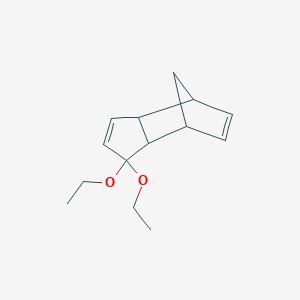
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
